molecular formula C7H14N2O3 B142749 1-Piperazinecarboxylicacid,3-(hydroxymethyl)-,methylester,(R)-(9CI) CAS No. 149648-98-6

1-Piperazinecarboxylicacid,3-(hydroxymethyl)-,methylester,(R)-(9CI)

Cat. No.: B142749
CAS No.: 149648-98-6
M. Wt: 174.2 g/mol
InChI Key: URRJXZRIRRSAAC-ZCFIWIBFSA-N
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Description

®-methyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 3-(hydroxymethyl)piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired product .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of high-efficiency catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

®-methyl 3-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different piperazine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various reduced piperazine derivatives.

    Substitution: Substituted piperazine compounds with different functional groups.

Scientific Research Applications

®-methyl 3-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-methyl 3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ®-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
  • ®-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Uniqueness

®-methyl 3-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

149648-98-6

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

IUPAC Name

methyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

InChI

InChI=1S/C7H14N2O3/c1-12-7(11)9-3-2-8-6(4-9)5-10/h6,8,10H,2-5H2,1H3/t6-/m1/s1

InChI Key

URRJXZRIRRSAAC-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)N1CCN[C@H](C1)CO

SMILES

COC(=O)N1CCNC(C1)CO

Canonical SMILES

COC(=O)N1CCNC(C1)CO

Origin of Product

United States

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